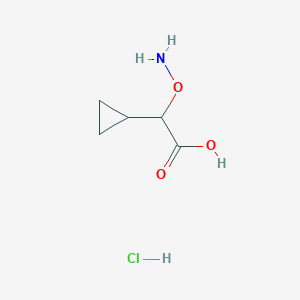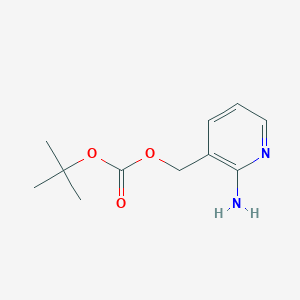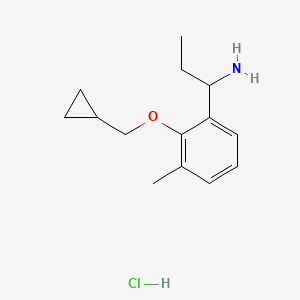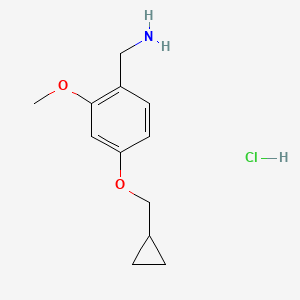
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride
Overview
Description
“2-(Aminooxy)propanoic acid hydrochloride” is a compound that has been used in various scientific research . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of “2-(Aminooxy)propanoic acid hydrochloride” is C3H8ClNO3 . The InChI code is 1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a molecular weight of 141.55 g/mol . The melting point is between 166-167 degrees Celsius .Scientific Research Applications
Synthesis and Study in Ethylene Biosynthesis
Pirrung, Dunlap, and Trinks (1989) demonstrated the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is an analogue of the precursor to the plant growth hormone ethylene. This compound is used in affinity purification techniques and generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).
Gas-Phase Decarboxylation Studies
Bigley, Fetter, and Clarke (1980) explored the decarboxylation of cyclopropylacetic acids, demonstrating both concerted and stepwise mechanisms at varying temperatures. This study adds to the understanding of chemical reactions involving cyclopropylacetic acids (Bigley, Fetter, & Clarke, 1980).
Development of Cyclopropyl-Containing Amino Acids
Limbach, Lygin, Es-Sayed, and Meijere (2009) reported on the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate and its reactivity in Michael additions and Diels–Alder reactions. This research contributes to the development of new cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Synthesis of Cyclopropylacetic Acid Derivatives
Kikelj, Krbavčič, Pečar, and Tomažič (1991) detailed the synthesis of various cyclopropylacetic acid derivatives, including a focus on the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid. These derivatives have potential applications in molecular biology and chemistry (Kikelj, Krbavčič, Pečar, & Tomažič, 1991).
Decarboxylative Redox Cyclization Strategy
Guntreddi, Vanjari, and Singh (2015) developed a decarboxylative redox cyclization strategy for synthesizing 2-substituted benzothiazoles, demonstrating the utility of arylacetic acids in organic synthesis (Guntreddi, Vanjari, & Singh, 2015).
Development of Beta-Cyclopropyl Amino Acids
Avery, Greatrex, Pedersen, Taylor, and Tiekink (2008) presented a method for creating beta-cyclopropyl amino acid derivatives, showing excellent control of cyclopropane stereocentres. This research adds to the field of amino acid synthesis and its applications (Avery, Greatrex, Pedersen, Taylor, & Tiekink, 2008).
Study of Palladium(II) Coordination Compounds
Warnke and Trojanowska (1993) investigated the 1H NMR spectra of 2-aminooxypropanoic acid and its interactions with palladium(II), contributing to the understanding of metal-ligand interactions in chemical compounds (Warnke & Trojanowska, 1993).
Safety And Hazards
properties
IUPAC Name |
2-aminooxy-2-cyclopropylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDPLAYEIJELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)


![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)

